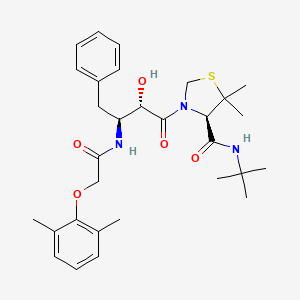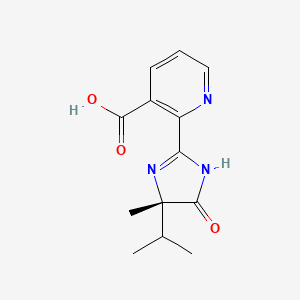
(S)-Imazapyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has S configuration. It is a conjugate acid of a (S)-imazapyr(1-). It is an enantiomer of a (R)-imazapyr.
Aplicaciones Científicas De Investigación
Weed Control in Agriculture :
- (S)-Imazapyr is effective in controlling infestations of crabgrass species in sugarcane plantations (Dias, Christoffoleti, & Tornisielo, 2005).
- It's used in sunflower crops for weed control, with particular attention to its solubility and persistence in soil, affecting groundwater safety (Gianelli, Bedmar, & Costa, 2014).
Plant Biotechnology :
- (S)-Imazapyr is employed in the selection of transgenic meristematic cells in soybean and cotton, aiding in the development of transgenic plants (Aragão, Sarokin, Vianna, & Rech, 2000); (Aragão, Vianna, Carvalheira, & Rech, 2005).
Environmental Management :
- In irrigation canals, it's used to control aquatic weeds, with careful management required due to its residual nature and phytotoxicity (Dugdale, Butler, Finlay, Liu, Rees, & Clements, 2020).
Forestry and Crop Protection :
- Its application in stump treatment of hardwoods to prevent regrowth is explored, showing its effectiveness compared to other herbicides (Lund‐Høie & Rognstad, 1990).
Environmental Toxicology and Safety :
- Studies on imazapyr residues in corn, water, and soil show the need for monitoring and managing its environmental impact due to its persistence and potential toxicity (Stout, daCunha, Fletcher, & Picard, 1996); (Börjesson, Torstensson, & Stenström, 2004).
Propiedades
Número CAS |
355841-28-0 |
|---|---|
Nombre del producto |
(S)-Imazapyr |
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1 |
Clave InChI |
CLQMBPJKHLGMQK-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
SMILES canónico |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



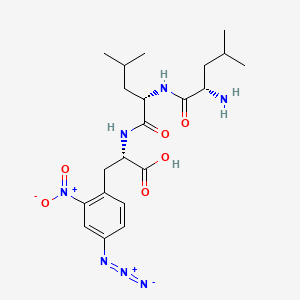
![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)
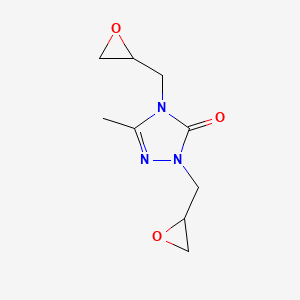
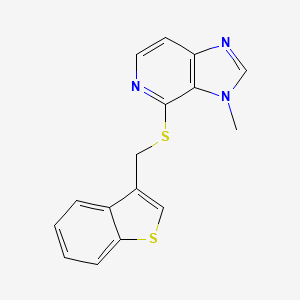
![[3.3]Paracyclophane](/img/structure/B1195223.png)
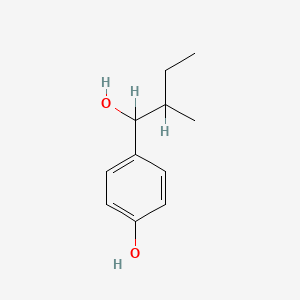
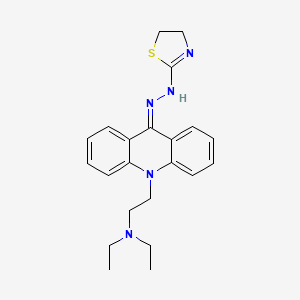
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
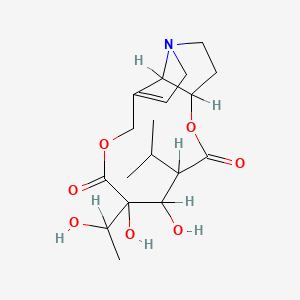
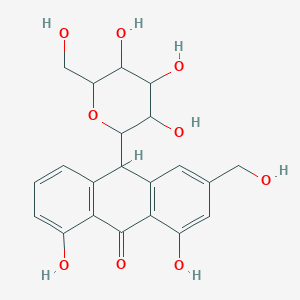
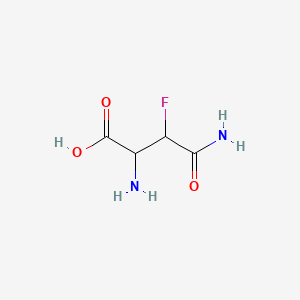
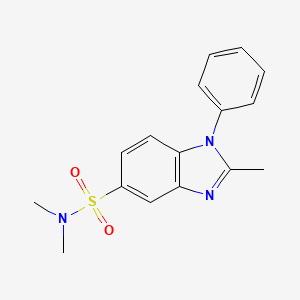
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)
